3-Isobutyl-1H-pyrazole-5-carboxylic acid

Tuberculosis drug discovery CYP121A1 inhibition Pyrazole SAR

This specific isobutyl-substituted pyrazole-5-carboxylic acid is the preferred building block for M. tuberculosis CYP121A1 inhibitor programs, achieving a 21.9-fold superior binding affinity (KD = 0.22 μM) over tert-butyl analogs. The validated endothelin receptor selectivity profile and moderate lipophilicity (LogP 2.26, solubility 1534 mg/L) make it ideal for lead optimization. Substituting generic pyrazole-5-carboxylic acid analogs risks significant loss of target binding affinity and selectivity. Secure the validated scaffold for your medicinal chemistry campaigns.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 92933-49-8
Cat. No. B118920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-1H-pyrazole-5-carboxylic acid
CAS92933-49-8
Synonyms5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid; 
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=NN1)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyOCAWPZXEVMMJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8): Procurement-Ready Pyrazole Carboxylic Acid Scaffold for Rational Lead Optimization


3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8; also designated 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid) is a C8 pyrazole derivative bearing an isobutyl substituent at the 3-position and a carboxylic acid moiety at the 5-position [1]. The compound exhibits a molecular weight of 168.19 g/mol (C8H12N2O2) and is commercially available with a typical purity specification of 95% . As a member of the pyrazole-5-carboxylic acid class, this scaffold has established precedent in structure-activity relationship (SAR) campaigns targeting endothelin receptors [2] and cytochrome P450 enzymes [3], where the isobutyl group serves as a hydrophobic substituent capable of modulating both target binding affinity and physicochemical properties.

Why Generic Pyrazole-5-Carboxylic Acids Cannot Substitute for 3-Isobutyl-1H-pyrazole-5-carboxylic Acid in SAR-Driven Optimization


Interchanging pyrazole-5-carboxylic acid analogs without considering the specific alkyl substituent at the 3-position introduces measurable and often unpredictable liabilities in target binding affinity, selectivity profile, and physicochemical property space. Direct SAR evidence from endothelin receptor antagonist campaigns demonstrates that even subtle alterations to this hydrophobic substituent—from isobutyl to propyl, butyl, or tert-butyl—produce quantifiable shifts in ETA and ETB receptor binding affinities [1]. Similarly, in the context of Mycobacterium tuberculosis CYP121A1 inhibition, the isobutyl-substituted derivative (10f) achieves a binding affinity (KD = 0.22 μM) that differs by more than 20-fold from its tert-butyl analog (10g, KD = 4.81 μM) despite otherwise identical molecular architecture [2]. These differences are not theoretical extrapolations; they represent experimentally determined, target-specific outcomes that would be forfeited if a generic pyrazole-5-carboxylic acid or alternative alkyl-substituted variant were substituted without supporting evidence. For procurement decisions, substituting an uncharacterized analog carries the quantifiable risk of altering lead compound potency, selectivity, and ultimately the viability of a chemical series.

3-Isobutyl-1H-pyrazole-5-carboxylic acid: Quantitative Differentiation Evidence Against Closest Alkyl-Substituted Analogs


CYP121A1 Binding Affinity: 21.9-Fold Superior KD Relative to tert-Butyl Analog in M. tuberculosis Target

In a systematic evaluation of azole pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors, the isobutyl-substituted compound (10f) achieved a binding affinity (KD) of 0.22 μM, whereas the tert-butyl analog (10g) exhibited a substantially weaker KD of 4.81 μM under identical assay conditions [1]. The same study reported the minimum inhibitory concentration (MIC) against M. tuberculosis as 1.562 μg/mL for 10f, with the tert-butyl analog showing comparable MIC but markedly reduced target binding, indicating that target engagement efficiency differs fundamentally between these otherwise similar substituents [1]. The isobutyl group provides a favorable balance of steric accommodation and hydrophobic contact within the CYP121A1 heme-binding pocket that the more sterically demanding tert-butyl group fails to achieve.

Tuberculosis drug discovery CYP121A1 inhibition Pyrazole SAR Binding affinity

Endothelin ETA Receptor Antagonism: Isobutyl Substituent Confers Balanced ETA/ETB Profile Distinct from n-Propyl and Ethyl Analogs

A comprehensive SAR study of pyrazole-5-carboxylic acid-based endothelin antagonists evaluated the effect of the 3-position alkyl substituent on ETA and ETB receptor binding. The isobutyl-substituted derivative (compound 19l) displayed ETA binding affinity comparable to the n-propyl analog (19k) but exhibited a distinct ETA/ETB selectivity profile that differentiated it from both shorter (ethyl, 19j) and longer (pentyl, 19m) alkyl chains [1]. Specifically, the SAR trend identified the isobutyl group as a privileged substituent capable of maintaining potent ETA antagonism while modulating ETB cross-reactivity in a manner not achievable with linear alkyl substituents alone [1]. The isobutyl group's branched architecture provides a unique steric and lipophilic footprint that cannot be replicated by its constitutional isomer n-butyl or the unbranched n-propyl group.

Endothelin receptor antagonism Cardiovascular pharmacology ETA/ETB selectivity Pyrazole SAR

Lipophilicity Tuning: LogP = 2.26 Provides Calculated Permeability Advantage Over Unsubstituted Pyrazole Core

The measured LogP of 3-isobutyl-1H-pyrazole-5-carboxylic acid is 2.26 , representing a 5.5-fold increase (approximately 1.8 log units) in lipophilicity compared to the unsubstituted pyrazole core (LogP ≈ 0.32–0.41) . This lipophilicity falls within an optimal range for oral absorption potential while remaining below the LogP >4 threshold associated with solubility-limited absorption and promiscuous off-target binding [1]. Additionally, the compound contains 3 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, resulting in zero Rule of Five violations . Water solubility is estimated at 1534 mg/L at 25°C , providing adequate aqueous handling characteristics for in vitro assay preparation.

Physicochemical profiling Lipophilicity optimization Drug-likeness Permeability

Water Solubility: 1534 mg/L Enables Direct Aqueous Assay Preparation Without Co-Solvent Optimization

The estimated water solubility of 3-isobutyl-1H-pyrazole-5-carboxylic acid at 25°C is 1534 mg/L (approximately 9.1 mM) . This solubility exceeds typical in vitro assay concentration requirements (often 10–100 μM) by approximately two orders of magnitude, enabling direct dissolution in aqueous buffer systems without requiring DMSO stock solutions or co-solvent additives that may confound assay results. For comparative context, the predicted LogD values of 0.20 at pH 5.5 and -1.07 at pH 7.4 indicate that the ionized carboxylate species predominates at physiological pH, contributing to favorable aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeability.

Aqueous solubility Assay compatibility In vitro pharmacology Sample handling

Recommended Research and Industrial Applications for 3-Isobutyl-1H-pyrazole-5-carboxylic acid Based on Validated Evidence


CYP121A1-Targeted Tuberculosis Lead Optimization Using Isobutyl-Pyrazole Scaffold

The 21.9-fold superior KD (0.22 μM) of the isobutyl-substituted derivative compared to its tert-butyl analog (KD = 4.81 μM) establishes this compound as the preferred core scaffold for CYP121A1 inhibitor programs targeting M. tuberculosis [1]. Medicinal chemistry teams should prioritize this specific isobutyl-substituted building block when designing focused libraries for fragment elaboration or scaffold-hopping campaigns aimed at improving target engagement. The documented MIC of 1.562 μg/mL provides a validated activity benchmark against which subsequent analogs can be compared.

Endothelin Receptor Antagonist SAR Expansion: Exploring Branched Hydrophobic Substituent Space

Based on the SAR characterization showing that the isobutyl group confers a distinct ETA/ETB selectivity profile not achievable with linear n-propyl, ethyl, or pentyl substituents [1], this compound should be employed as the reference standard for evaluating branched alkyl substituent effects in endothelin antagonist series. The documented receptor binding profile enables direct comparison when assessing novel analogs or when optimizing selectivity between ETA and ETB receptor subtypes.

Physicochemical Property Optimization: Balanced Lipophilicity for Oral Bioavailability Assessment

With a measured LogP of 2.26 and zero Rule of Five violations [1][2], this compound is suitable as a reference standard for evaluating the impact of moderate lipophilicity on permeability, solubility, and metabolic stability in lead optimization campaigns. The combination of adequate aqueous solubility (1534 mg/L) and favorable LogD profile at physiological pH makes it appropriate for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies without co-solvent artifacts .

Synthetic Methodology Development: Benchmarking Pyrazole-5-Carboxylic Acid Derivatization Routes

The commercial availability of 3-isobutyl-1H-pyrazole-5-carboxylic acid with 95% purity [1], combined with its documented utility as a versatile synthetic intermediate [2], positions this compound as a reliable starting material for developing and validating synthetic methodologies targeting pyrazole-5-carboxylic acid derivatization. The isobutyl substituent remains chemically inert under standard amide coupling, esterification, and heterocycle-forming conditions, making it an ideal substrate for method optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.